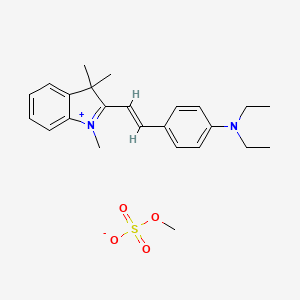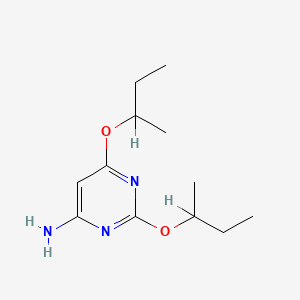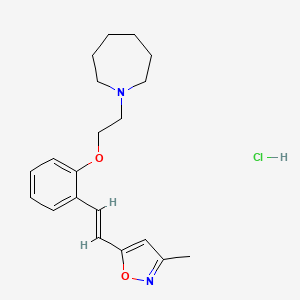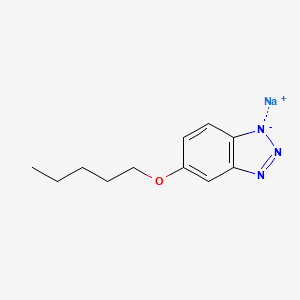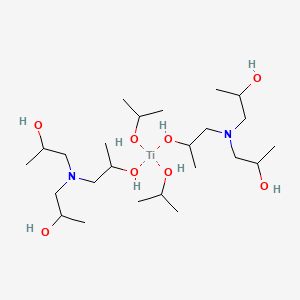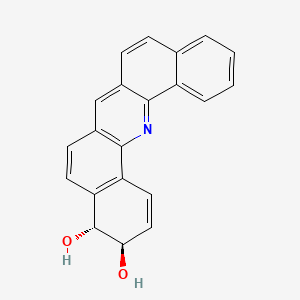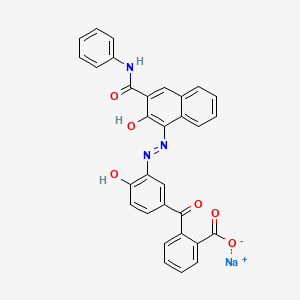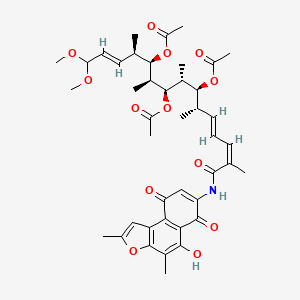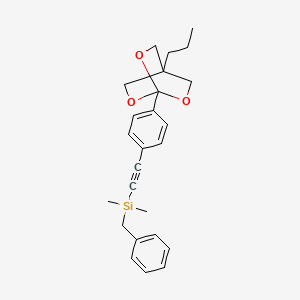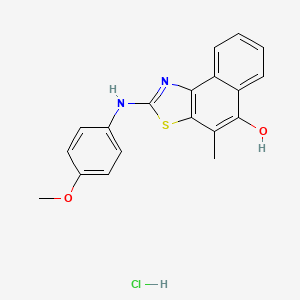
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride typically involves the formation of the thiazole ring followed by the introduction of the naphtho and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphtho and methoxyphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction may produce various reduced thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]thiazole-2-thiol: Another thiazole derivative with similar structural features.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups.
Uniqueness
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
81466-83-3 |
|---|---|
Molekularformel |
C19H17ClN2O2S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H16N2O2S.ClH/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12;/h3-10,22H,1-2H3,(H,20,21);1H |
InChI-Schlüssel |
KWCOIIDUTYRUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


